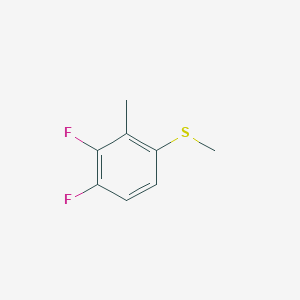![molecular formula C21H25N3O4S B14021220 BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)
BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a sulfamoyl group, and a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfamoyl group and the carbamate linkage. Common reagents used in these steps include indole, methylsulfonyl chloride, and benzyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE involves its interaction with specific molecular targets. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfamoyl group may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
N-METHYLSULFAMOYL INDOLE DERIVATIVES: These compounds share the indole and sulfamoyl groups but differ in the substituents attached to the indole ring.
CARBAMATE DERIVATIVES: Compounds with carbamate linkages but different aromatic or aliphatic groups.
Uniqueness: BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is unique due to its combination of an indole moiety, a sulfamoyl group, and a carbamate linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C21H25N3O4S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
benzyl N-methyl-N-[2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C21H25N3O4S/c1-22-29(26,27)15-17-8-9-20-19(12-17)18(13-23-20)10-11-24(2)21(25)28-14-16-6-4-3-5-7-16/h3-9,12-13,22-23H,10-11,14-15H2,1-2H3 |
InChI 键 |
VRHRTESHHCXDLN-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



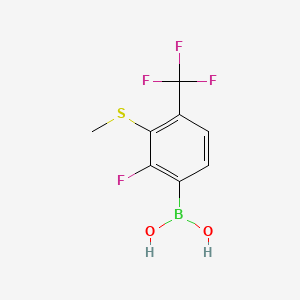
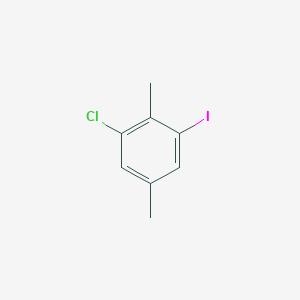
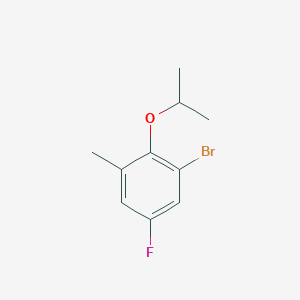
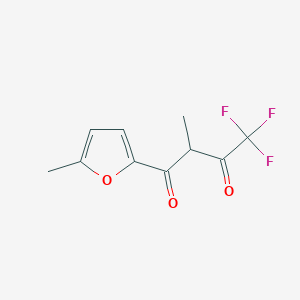
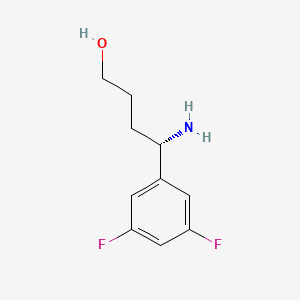
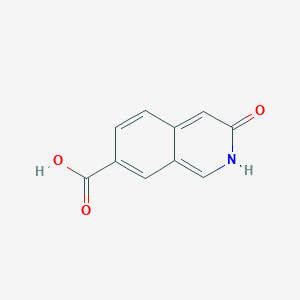
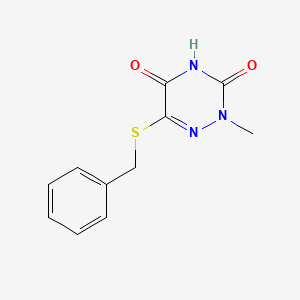
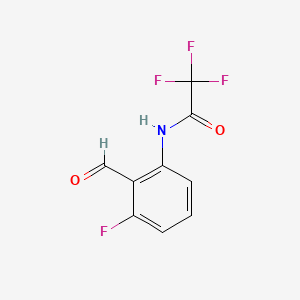


![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

